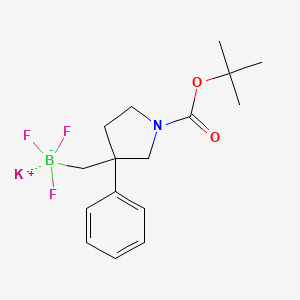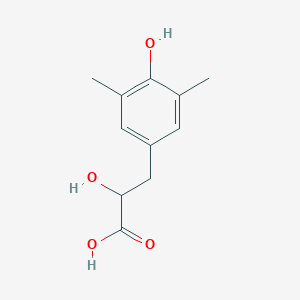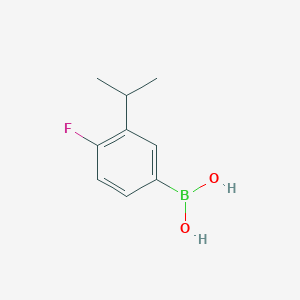
Potassium ((1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)methyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium ({1-[(tert-butoxy)carbonyl]-3-phenylpyrrolidin-3-yl}methyl)trifluoroboranuide is a chemical compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a trifluoroborate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium ({1-[(tert-butoxy)carbonyl]-3-phenylpyrrolidin-3-yl}methyl)trifluoroboranuide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the introduction of the tert-butoxycarbonyl (Boc) protecting group. The phenyl group is then attached to the pyrrolidine ring, followed by the introduction of the trifluoroborate moiety. The final step involves the formation of the potassium salt. The reaction conditions often require the use of strong bases and anhydrous solvents to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium ({1-[(tert-butoxy)carbonyl]-3-phenylpyrrolidin-3-yl}methyl)trifluoroboranuide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoroborate moiety can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Potassium ({1-[(tert-butoxy)carbonyl]-3-phenylpyrrolidin-3-yl}methyl)trifluoroboranuide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the study of biological pathways and enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of potassium ({1-[(tert-butoxy)carbonyl]-3-phenylpyrrolidin-3-yl}methyl)trifluoroboranuide involves its interaction with specific molecular targets and pathways. The trifluoroborate moiety can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing functional groups. The pyrrolidine ring and phenyl group contribute to the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium {1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrol-3-yl}trifluoroboranuide
- Potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide
- Potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)trifluoroboranuide
Uniqueness
The combination of the pyrrolidine ring, phenyl group, and trifluoroborate moiety provides a versatile platform for chemical modifications and the development of new compounds .
Eigenschaften
Molekularformel |
C16H22BF3KNO2 |
|---|---|
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidin-3-yl]methyl]boranuide |
InChI |
InChI=1S/C16H22BF3NO2.K/c1-15(2,3)23-14(22)21-10-9-16(12-21,11-17(18,19)20)13-7-5-4-6-8-13;/h4-8H,9-12H2,1-3H3;/q-1;+1 |
InChI-Schlüssel |
MVYJGCOTOJYPIP-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CC1(CCN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13489610.png)


![N'-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide](/img/structure/B13489645.png)
![6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide](/img/structure/B13489653.png)
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13489659.png)

![(2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13489673.png)
![3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13489680.png)


![3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13489695.png)

![5-[(3-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489716.png)
